Chemical properties and stability of 6-Methoxypyridine-2-thiol
Chemical properties and stability of 6-Methoxypyridine-2-thiol
An In-depth Technical Guide to the Chemical Properties and Stability of 6-Methoxypyridine-2-thiol
Introduction
6-Methoxypyridine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with both a methoxy group and a thiol group, imparts a distinct set of chemical properties that make it a versatile building block for complex molecular synthesis. The interplay between the electron-donating methoxy group, the nucleophilic thiol, and the electron-deficient pyridine core dictates its reactivity and stability. This guide provides an in-depth analysis of these characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The utility of 6-Methoxypyridine-2-thiol in a laboratory setting is fundamentally governed by its inherent physicochemical properties. A thorough understanding of these characteristics is paramount for its effective use in synthesis and analysis.
Thiol-Thione Tautomerism
A critical feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). For 6-Methoxypyridine-2-thiol, this equilibrium is heavily influenced by the solvent environment. In nonpolar solvents, the thiol form may be more prevalent, whereas in polar solvents and in the solid state, the thione form is significantly favored due to its greater polarity and potential for hydrogen bonding.[1][2] This is analogous to the well-studied keto-enol tautomerism of 2-hydroxypyridine, where the pyridone form dominates.[3][4] The stability of the thione form arises from the charge distribution in its resonance contributors, where the negative charge is better accommodated by the nitrogen atom.[1]
Caption: Tautomeric equilibrium of 6-Methoxypyridine-2-thiol.
Key Physical and Spectroscopic Data
Quantitative data is essential for the identification, purification, and application of 6-Methoxypyridine-2-thiol. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | PubChem[5] |
| Molecular Weight | 141.19 g/mol | PubChem[5] |
| Appearance | Typically an off-white to yellow solid | General Chemical Data |
| pKa (Thiol) | ~8.5-10 | Estimated based on similar thiols[6] |
| ¹H NMR (Predicted) | δ (ppm): 7.5-7.7 (t, 1H), 6.7-6.9 (d, 1H), 6.5-6.7 (d, 1H), 3.9-4.0 (s, 3H) | General NMR Principles[7][8] |
| ¹³C NMR (Predicted) | δ (ppm): ~178 (C=S), ~163 (C-O), ~140 (CH), ~112 (CH), ~105 (CH), ~55 (CH₃) | General NMR Principles[8][9] |
Note: NMR data is predicted and may vary based on solvent and experimental conditions. The thione tautomer is assumed for prediction.
The methoxy group (-OCH₃) typically appears as a singlet around 3.9-4.0 ppm in the ¹H NMR spectrum. The pyridine ring protons will exhibit characteristic doublet and triplet splitting patterns in the aromatic region. In the ¹³C NMR spectrum, the most downfield signal corresponds to the thione carbon (C=S).
Chemical Stability, Handling, and Storage
The thiol functionality makes 6-Methoxypyridine-2-thiol susceptible to specific degradation pathways. Proper handling and storage are crucial to maintain its integrity.
Stability Profile
-
Oxidative Stability : Thiols are readily oxidized, especially in the presence of air (oxygen), to form disulfides. This is the primary degradation pathway for 6-Methoxypyridine-2-thiol. The rate of oxidation is influenced by factors such as pH, temperature, and the presence of metal ion catalysts.[6]
-
Thermal Stability : The compound is generally stable under normal storage conditions. However, overheating should be avoided to prevent thermal decomposition, which can release irritating gases and vapors like sulfur oxides and nitrogen oxides.[10][11]
-
pH Stability : The compound's stability is pH-dependent. In basic solutions, the formation of the thiolate anion increases its susceptibility to oxidation. In strongly acidic solutions, the pyridine nitrogen can be protonated. The thiol group itself is relatively stable across a moderate pH range, but the rate of disulfide formation can be pH-dependent.[12]
Recommended Handling and Storage Protocol
Adherence to a strict handling protocol is a self-validating system for ensuring experimental reproducibility and safety.
-
Inert Atmosphere : To prevent oxidative degradation, always handle and store 6-Methoxypyridine-2-thiol under an inert atmosphere, such as nitrogen or argon.[13]
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] For long-term storage, refrigeration (-20°C to 4°C) is recommended to minimize degradation.[6]
-
Protection from Light : Protect the compound from direct sunlight and UV light, as this can catalyze degradation.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
Reactivity and Synthetic Utility
The dual functionality of the nucleophilic sulfur and the heterocyclic ring system makes 6-Methoxypyridine-2-thiol a valuable reagent in organic synthesis.
S-Alkylation
The most common reaction is the S-alkylation of the thiol (or thiolate) group. The thiolate anion, readily formed by deprotonation with a mild base like potassium carbonate, is a potent nucleophile that reacts efficiently with alkyl halides to form stable thioethers.[15] This reaction is fundamental for incorporating the 6-methoxypyridin-2-ylthio moiety into larger molecules.
Caption: Workflow for a typical S-alkylation reaction.
Oxidation to Disulfide
As mentioned, exposure to mild oxidizing agents or even atmospheric oxygen can lead to the formation of the corresponding disulfide, bis(6-methoxypyridin-2-yl) disulfide. This reaction can be a deliberate synthetic step or an undesirable side reaction.
Coordination Chemistry
6-Methoxypyridine-2-thiol can act as a bidentate ligand, coordinating to metal ions through both the sulfur atom and the pyridine nitrogen atom. This property is exploited in the synthesis of coordination complexes with interesting photophysical or catalytic properties.[16][17]
Synthesis and Purification
A reliable synthetic route is crucial for accessing high-purity material for research.
General Synthetic Approach
A common method for synthesizing pyridine-2-thiols involves the reaction of a 2-chloropyridine precursor with a sulfur nucleophile. For 6-Methoxypyridine-2-thiol, the starting material is typically 2-chloro-6-methoxypyridine. This is reacted with a reagent like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[18] The use of thiourea provides a convenient and often higher-yielding alternative to working with gaseous H₂S or odorous NaSH.
Experimental Protocol: Synthesis from 2-Chloro-6-methoxypyridine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-methoxypyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis : After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture. Heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt intermediate.
-
Workup : Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. The product will precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification : Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Methoxypyridine-2-thiol.
Applications in Research and Drug Development
The unique properties of 6-Methoxypyridine-2-thiol make it a valuable intermediate in several areas of chemical science.
-
Medicinal Chemistry : The thiol group is a key functional group in many drug compounds.[19] It can act as a hydrogen bond donor/acceptor, a nucleophile, or a metal chelator, allowing it to interact with biological targets like enzymes.[18][20] 6-Methoxypyridine-2-thiol serves as a scaffold for synthesizing novel compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.[18]
-
Materials Science : As a ligand, it is used to create metal complexes with specific electronic and photophysical properties, which are being explored for applications in organic light-emitting diodes (OLEDs) and other advanced materials.[21]
-
Catalysis : The ability to form stable complexes with transition metals allows for its use as a ligand in homogeneous catalysis, where it can influence the selectivity and activity of the catalyst.[22]
Conclusion
6-Methoxypyridine-2-thiol is a compound whose utility is defined by the nuanced interplay of its functional groups. Its predominant existence as the thione tautomer, susceptibility to oxidative degradation, and high reactivity as a sulfur nucleophile are its defining chemical characteristics. A comprehensive understanding of its properties, combined with meticulous handling and storage protocols, is essential for leveraging its full potential as a versatile building block in the synthesis of novel pharmaceuticals, advanced materials, and catalytic systems.
References
- ChemPoint. (2018).
- Smolecule. (2024). Buy 2-Chloro-6-methoxypyridine-3-thiol.
- TCI Chemicals. (2025).
- Fisher Scientific. (n.d.).
- MilliporeSigma. (2025).
- PubChem. (2026). 6-Methyl-2-pyridinethiol.
- Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
- Thermo Fisher Scientific. (2025).
- Greenberg, M. M., et al. (2013).
- Wawrzeńczyk, C., et al. (2020).
- PubChem. (n.d.). 3-Methoxypyridine-2-thiol.
- Lichtenberg, D., Bergmann, F., & Neiman, Z. (1973). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society, Perkin Transactions 1.
- ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.
- Reddy, A. S., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
- ChemScene. (n.d.). 4,6-Dimethoxypyrimidine-2-thiol.
- Rani, D., Singh, G., & Sharma, S. (2021).
- Basak, S., & Kumar, A. (2023). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry.
- WuXi Biology. (n.d.). How about Tautomers?.
- BenchChem. (2025). Synthesis of 2-(Benzylthio)
- Sharma, M., & Kori, M. L. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI.
- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted).
- Donnelly, C. R., & Gansemer, E. R. (2021).
- Al-Hussaini, A. J., & El-Azhary, A. A. (2016).
- Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Mongin, F., et al. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
- Sefer, B., et al. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.
- ChemicalBook. (n.d.). 2-METHOXYBENZENETHIOL(7217-59-6) 1H NMR spectrum.
- National Jewish Health. (n.d.).
- Kim, H. J., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Biomedical Research.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Liu, X., et al. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. MDPI.
- Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica.
- Cerdan, S., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C.
- Zsoldos-Mády, V., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxypyridine-2-thiol | C6H7NOS | CID 21781592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 9. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]
- 10. chempoint.com [chempoint.com]
- 11. fishersci.com [fishersci.com]
- 12. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buy 2-Chloro-6-methoxypyridine-3-thiol [smolecule.com]
- 19. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulating the Transport of Thiol-Containing Molecules [nationaljewish.org]
- 21. researchgate.net [researchgate.net]
- 22. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
